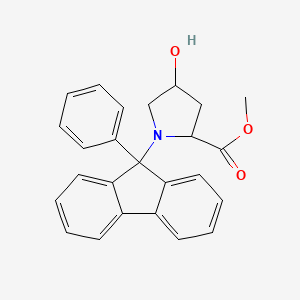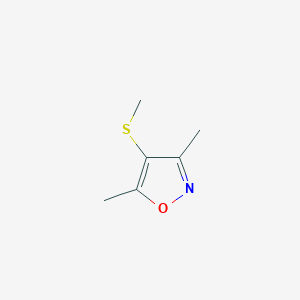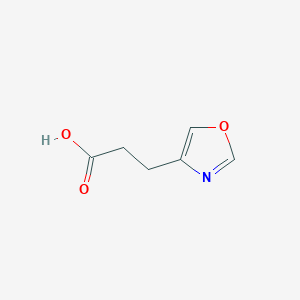
4-Oxazdepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxazdepropanoic acid: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazdepropanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This one-pot synthesis involves aerobic oxidation followed by cycloaddition to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of novel intermediates and acylating agents under controlled conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxazdepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
Wissenschaftliche Forschungsanwendungen
4-Oxazdepropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Oxazdepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Oxazole: A heterocyclic compound with a similar ring structure but different substitution patterns.
Oxazoline: A related compound with a saturated ring structure.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness: 4-Oxazdepropanoic acid is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3-(1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9) |
InChI-Schlüssel |
HHWFSZXANSAMFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


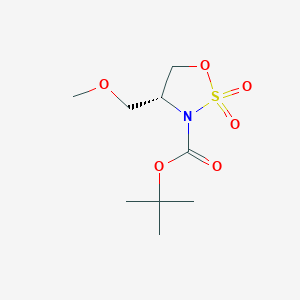
![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
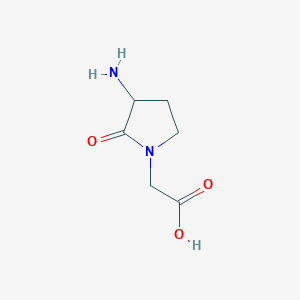
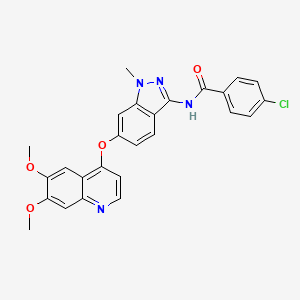
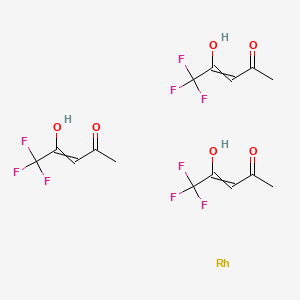
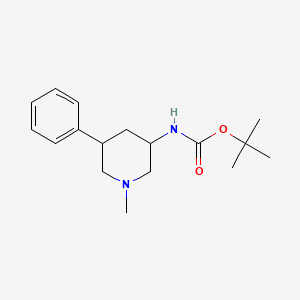
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
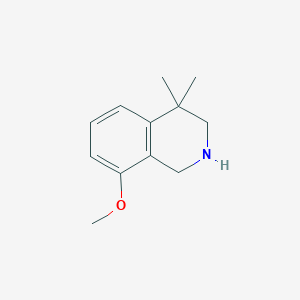


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)

